molecular formula C14H14O4 B11720326 1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one

Cat. No.: B11720326
M. Wt: 246.26 g/mol
InChI Key: WOHPKEGFJYAAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a hexahydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthracene ring.

    Hydrogenation: Reduction of the anthracene ring to form the hexahydroanthracene core.

    Cyclization: Formation of the hexahydroanthracene structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be further reduced to modify the hexahydroanthracene core.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one can be compared with other similar compounds, such as:

    1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Shares a similar hexahydroanthracene core but lacks the hydroxyl groups.

    2,4a,6-Trihydroxy-8-isopropyl-1,1-dimethyl-2,3,4,4a,5,10,11,11a-octahydro-1H-dibenzo[a,d]annulen-7-yl β-D-glucopyranoside: Contains multiple hydroxyl groups and a similar ring structure.

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the hexahydroanthracene core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5,8,9-trihydroxy-3,4,4a,10-tetrahydro-2H-anthracen-1-one

InChI

InChI=1S/C14H14O4/c15-9-4-5-11(17)13-8(9)6-7-2-1-3-10(16)12(7)14(13)18/h4-5,7,15,17-18H,1-3,6H2

InChI Key

WOHPKEGFJYAAJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3=C(C=CC(=C3C(=C2C(=O)C1)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.